molecular formula C79H125N23O22 B612385 Orexin A (17-33) sel de trifluoroacétate H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 sel de trifluoroacétate CAS No. 343268-91-7

Orexin A (17-33) sel de trifluoroacétate H-Tyr-Glu-Leu-Leu-His-Gly-Ala-Gly-Asn-His-Ala-Ala-Gly-Ile-Leu-Thr-Leu-NH2 sel de trifluoroacétate

Numéro de catalogue: B612385
Numéro CAS: 343268-91-7
Poids moléculaire: 1749
Clé InChI: JPRBZUXULYLVPJ-HYNYKCRDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Orexin A (17-33), truncated form of orexin A, acts as potent and selective peptide orexin OX1 receptor antagonist.

Applications De Recherche Scientifique

Cognitive Enhancement

Recent studies have investigated the effects of intranasal administration of orexin A (17-33) on cognitive function, particularly in aging populations. Research indicates that this peptide can enhance cognitive performance by increasing acetylcholine release in the prefrontal cortex and activating neural pathways associated with memory and attention. For instance, a rodent model demonstrated increased c-Fos expression in brain regions related to cognition after administration of orexin A (17-33), suggesting its potential as a cognitive enhancer for age-related cognitive dysfunction .

Sleep Regulation

Orexin A is crucial in regulating sleep-wake cycles. Studies have shown that orexin A (17-33) can modulate sleep patterns and may have therapeutic implications for sleep disorders such as narcolepsy. The peptide's ability to stimulate wakefulness suggests that it could be developed into treatments for conditions characterized by excessive daytime sleepiness .

Energy Homeostasis

Orexin peptides are involved in energy balance and metabolism. Research indicates that orexin A (17-33) can influence glucose metabolism by modulating the release of insulin from pancreatic islets. In vitro studies have shown that this peptide enhances insulin secretion in response to glucose levels, indicating a role in maintaining glucose homeostasis . This property suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes.

Appetite Regulation

Orexin A (17-33) has been implicated in appetite regulation. Its administration has been shown to increase food intake in animal models, providing insights into its role as a signaling molecule in hunger and satiety pathways. This characteristic may lead to therapeutic applications for eating disorders or obesity management .

Neurodegenerative Diseases

The neuroprotective properties of orexin A (17-33) are under investigation for their potential application in neurodegenerative diseases such as Alzheimer's disease. Studies indicate that orexin A can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative conditions . Furthermore, research has suggested that orexin A may help mitigate amyloid-beta toxicity, a hallmark of Alzheimer's pathology .

Mental Health Disorders

Given its role in modulating arousal and emotional responses, orexin A (17-33) is being explored for its therapeutic potential in mental health disorders such as depression and anxiety. Preliminary findings suggest that modulation of the orexin system may offer new avenues for treatment strategies targeting mood regulation .

Case Studies

StudyFocusFindings
Dhuria et al., 2009Cognitive FunctionDemonstrated enhanced cognitive performance with intranasal orexin A administration in aged rats.
Diabetes JournalsMetabolic RegulationShowed increased insulin secretion from pancreatic islets upon treatment with orexin A (17-33).
PMC3975045NeurodegenerationFound that orexin A mitigated cytotoxic effects associated with amyloid-beta exposure.

Activité Biologique

Orexin A (17-33) trifluoroacetate salt, a truncated form of the orexin neuropeptide, has garnered attention in the scientific community due to its significant biological activities. This peptide, consisting of 17 to 33 amino acids from the orexin A sequence, exhibits distinct receptor selectivity and functional roles in various physiological processes.

Structure and Receptor Selectivity

Orexin A (17-33) demonstrates a notable selectivity for the orexin receptor 1 (OX1R) over orexin receptor 2 (OX2R). Studies have shown that this truncated peptide has a 23-fold selectivity for OX1R compared to OX2R, making it a valuable tool for investigating the specific roles of orexin signaling pathways in vivo and in vitro . The structure-activity relationship studies indicate that key residues such as Tyr 17 , Leu 20 , Asn 25 , and His 26 are critical for its agonist properties .

Orexin A (17-33) activates intracellular signaling pathways primarily through G-protein coupled receptors. Upon binding to OX1R, it enhances intracellular calcium levels via several mechanisms:

  • Extracellular Ca2+^{2+} Influx : The primary route for calcium influx involves transient receptor potential canonical channels.
  • Phospholipase C Pathway : Activation of this pathway leads to the release of calcium from the endoplasmic reticulum, further contributing to neuronal excitability .

Physiological Effects

The biological activity of Orexin A (17-33) extends to various physiological functions:

  • Cognitive Enhancement : Research indicates that intranasal administration of orexin A enhances cognitive functions such as attention and memory in animal models. This effect is mediated by increased acetylcholine release in the prefrontal cortex, which is crucial for cognitive processing .
  • Regulation of Sleep-Wake Cycle : Orexin peptides are critical in regulating sleep and arousal states. Orexin A (17-33) promotes wakefulness and has been implicated in the transition from REM sleep to wakefulness, affecting overall sleep architecture .
  • Metabolic Regulation : Orexin signaling is also linked to energy homeostasis and metabolic processes. Activation of orexin receptors influences feeding behaviors and energy expenditure, suggesting a role in weight regulation .

Table 1: Summary of Key Studies on Orexin A (17-33)

Study ReferenceFindingsMethodology
Increased cognitive function via acetylcholine releaseIntranasal administration in rats
Promotes wakefulness; regulates sleep architectureElectrophysiological recordings
Selectivity for OX1R; structure-activity relationshipBinding affinity assays
Enhances sympathetic nervous system activityMicroinjection studies

Propriétés

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H125N23O22/c1-15-41(10)64(78(123)100-55(25-40(8)9)77(122)102-65(45(14)103)79(124)95-52(66(82)111)22-37(2)3)101-62(108)34-86-68(113)43(12)91-69(114)44(13)92-73(118)57(28-48-31-84-36-89-48)99-76(121)58(29-59(81)105)93-61(107)33-85-67(112)42(11)90-60(106)32-87-71(116)56(27-47-30-83-35-88-47)98-75(120)54(24-39(6)7)97-74(119)53(23-38(4)5)96-72(117)51(20-21-63(109)110)94-70(115)50(80)26-46-16-18-49(104)19-17-46/h16-19,30-31,35-45,50-58,64-65,103-104H,15,20-29,32-34,80H2,1-14H3,(H2,81,105)(H2,82,111)(H,83,88)(H,84,89)(H,85,112)(H,86,113)(H,87,116)(H,90,106)(H,91,114)(H,92,118)(H,93,107)(H,94,115)(H,95,124)(H,96,117)(H,97,119)(H,98,120)(H,99,121)(H,100,123)(H,101,108)(H,102,122)(H,109,110)/t41-,42-,43-,44-,45+,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRBZUXULYLVPJ-HYNYKCRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H125N23O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1749.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.